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For Researchers, Scientists, and Drug Development Professionals

Introduction
Cinnamylpiperazine hydrochloride is a derivative of piperazine featuring a cinnamyl group

attached to one of the nitrogen atoms. The piperazine ring is a common scaffold in medicinal

chemistry, and its derivatives are known to exhibit a wide range of biological activities. The

cinnamylpiperazine core, in particular, has been identified as a crucial motif in compounds

targeting the central nervous system (CNS), as well as those with anti-inflammatory and

analgesic properties[1][2]. This technical guide provides a detailed overview of the chemical

structure, synthesis, and known biological activities of cinnamylpiperazine hydrochloride,

intended to serve as a resource for professionals in drug discovery and development.

Chemical Structure and Properties
Cinnamylpiperazine hydrochloride is the hydrochloride salt of 1-cinnamylpiperazine. The core

structure consists of a piperazine ring N-substituted with a (E)-3-phenylprop-2-enyl (cinnamyl)

group. The hydrochloride salt form enhances its solubility and stability for pharmaceutical

applications.

Chemical Structure:

IUPAC Name: 1-[(E)-3-phenylprop-2-enyl]piperazine,hydrochloride
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Molecular Formula: C₁₃H₁₉ClN₂[3]

CAS Number: 163596-56-3[3]

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of Cinnamylpiperazine Hydrochloride and its Free Base

Property
Cinnamylpiperazin
e Hydrochloride

N-
Cinnamylpiperazin
e (Free Base)

Reference(s)

Molecular Weight 238.76 g/mol 202.30 g/mol [4]

Melting Point

>200°C

(decomposition) or

274-276°C

31-33°C [3][5][6]

Boiling Point 402°C at 760 mmHg 162-165°C at 4 mmHg [5][6]

Appearance
White to Off-White

Solid
Crystalline Solid [3]

| Solubility | DMSO (Slightly), Methanol (Very Slightly) | - |[3] |

Synthesis of Cinnamylpiperazine Hydrochloride
The synthesis of cinnamylpiperazine hydrochloride is typically achieved in a two-step process:

first, the synthesis of the free base, N-cinnamylpiperazine, followed by its conversion to the

hydrochloride salt.

Synthesis of N-Cinnamylpiperazine (Free Base)
A common and direct method for synthesizing N-cinnamylpiperazine involves the nucleophilic

substitution reaction between cinnamyl chloride and an excess of piperazine.[7] The use of

excess piperazine is crucial to minimize the formation of the di-substituted by-product.

A detailed experimental protocol is adapted from established procedures.[5][6]
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Reaction Setup: Dissolve absolute piperazine (2.5 moles) in isopropanol (1 liter) in a suitable

reaction flask.

Addition of Reagent: Add cinnamyl chloride (0.5 moles) dropwise to the piperazine solution

at room temperature.

Reaction Conditions: After the addition is complete, heat the reaction mixture to 70°C and

maintain for 3 hours with stirring.[5]

Work-up and Isolation:

Distill the isopropanol to remove the solvent.

Dissolve the resulting residue in chloroform (500 ml).

Wash the chloroform solution with a sodium hydroxide solution and then with water.

Dry the organic layer over anhydrous potassium carbonate and filter.

Remove the chloroform by vacuum distillation.

Purification:

Remove the excess piperazine from the crude product by sublimation.[5][6]

Distill the residue under reduced pressure to obtain pure N-cinnamylpiperazine. The

product can be further purified by recrystallization from n-hexane.[5][6]

Table 2: Summary of Synthesis Data for N-Cinnamylpiperazine
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Parameter Value Reference(s)

Piperazine (molar eq.) 5 [5]

Cinnamyl Chloride (molar eq.) 1 [5]

Solvent Isopropanol [5]

Reaction Temperature 70°C [5]

Reaction Time 3 hours [5]

| Reported Yield | 56% |[5][6] |

Conversion to Cinnamylpiperazine Hydrochloride
The free base is converted to its hydrochloride salt to improve its handling and solubility

properties.

Dissolve the purified N-cinnamylpiperazine in a suitable solvent such as acetone or ethanol.

[7]

Treat the solution with hydrochloric acid (e.g., as a solution in isopropanol or ethereal HCl)

until precipitation is complete.

Isolate the resulting precipitate by filtration.

Wash the solid with a cold solvent (e.g., acetone) and dry under vacuum to yield

cinnamylpiperazine hydrochloride.

Piperazine (excess)
+ Cinnamyl Chloride

Nucleophilic
Substitution

 Isopropanol, 70°C N-Cinnamylpiperazine
(Free Base)

 Purification Acidification HCl in Acetone/Ethanol Cinnamylpiperazine
Hydrochloride

 Precipitation & Filtration 

Click to download full resolution via product page

Synthesis workflow for Cinnamylpiperazine Hydrochloride.

Pharmacological Activity and Signaling Pathways
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Cinnamylpiperazine derivatives have been investigated for various pharmacological activities.

Depending on the specific substitutions, they can act on different biological targets.

Inhibition of Hematopoietic Prostaglandin D Synthase
(H-PGDS)
Certain cinnamylpiperazine analogs have been identified as highly potent and selective

inhibitors of hematopoietic prostaglandin D synthase (H-PGDS). One such compound,

designated HPGDS inhibitor 2, demonstrates an IC₅₀ of 9.9 nM.[8] H-PGDS is a key enzyme in

the biosynthesis of prostaglandin D₂ (PGD₂), a critical mediator in allergic inflammation.[9] By

inhibiting H-PGDS, these compounds can reduce the production of PGD₂, making them

attractive candidates for treating allergic diseases like asthma and rhinitis.[9]

The signaling pathway involves the conversion of arachidonic acid to PGH₂ by cyclooxygenase

(COX) enzymes. H-PGDS then catalyzes the isomerization of PGH₂ to PGD₂.[9] Inhibition of H-

PGDS blocks this final step.
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Mechanism of H-PGDS inhibition by Cinnamylpiperazine analogs.

µ-Opioid Receptor (MOR) Activity
The cinnamylpiperazine scaffold is also a primary structural component in a class of novel

synthetic opioids.[10][11] These compounds, such as AP-237 and AP-238, are known to act as

agonists at the µ-opioid receptor (MOR).[10][12] Their activity at the MOR is responsible for

their analgesic effects, but also their potential for abuse.[13] Studies have shown that while

some of these derivatives are potent, their efficacy can be substantially less than that of

fentanyl.[10][12] For example, in a β-arrestin 2 recruitment assay, the MOR activation potential

of studied cinnamylpiperazines was found to be lower than fentanyl.[10][11]
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Conclusion
Cinnamylpiperazine hydrochloride is a versatile chemical entity whose core structure is

amenable to synthetic modification, leading to compounds with diverse pharmacological

profiles. The straightforward synthesis allows for the generation of derivatives that can be

screened for various biological activities. Its demonstrated role as a scaffold for potent H-PGDS

inhibitors and µ-opioid receptor agonists highlights its significance in drug discovery. This guide

provides foundational technical information to aid researchers and scientists in the exploration

and development of novel therapeutics based on the cinnamylpiperazine motif.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. nbinno.com [nbinno.com]

3. 163596-56-3 CAS MSDS (CINNAMYL PIEPRAZINE HYDROCHLORIDE) Melting Point
Boiling Point Density CAS Chemical Properties [chemicalbook.com]

4. 1-Cinnamylpiperazine | C13H18N2 | CID 726896 - PubChem [pubchem.ncbi.nlm.nih.gov]

5. prepchem.com [prepchem.com]

6. US4001223A - Adamantane-piperazine derivatives - Google Patents [patents.google.com]

7. US3573291A - Cinnamylpiperazine preparations - Google Patents [patents.google.com]

8. medchemexpress.com [medchemexpress.com]

9. Therapeutic Potential of Hematopoietic Prostaglandin D2 Synthase in Allergic
Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

10. Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic
opioids in humans and in vitro including 2-methyl AP-237 and AP-238 - PubMed
[pubmed.ncbi.nlm.nih.gov]

11. Toxicological and pharmacological characterization of novel cinnamylpiperazine synthetic
opioids in humans and in vitro including 2-methyl AP-237 and AP-238 - ProQuest

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1143233?utm_src=pdf-custom-synthesis
https://www.researchgate.net/figure/Structure-of-cinnamyl-piperazine-derivatives-as-CNS-agents_fig4_385088406
https://www.nbinno.com/article/pharmaceutical-intermediates/1-cinnamoyl-piperazine-cns-anti-inflammatory-drug-synthesis-eu
https://www.chemicalbook.com/ChemicalProductProperty_US_CB2511397.aspx
https://www.chemicalbook.com/ChemicalProductProperty_US_CB2511397.aspx
https://pubchem.ncbi.nlm.nih.gov/compound/1-Cinnamylpiperazine
https://prepchem.com/n-cinnamyl-piperazine/
https://patents.google.com/patent/US4001223A/en
https://patents.google.com/patent/US3573291A/en
https://www.medchemexpress.com/hpgds-inhibitor-2.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6628301/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6628301/
https://pubmed.ncbi.nlm.nih.gov/35275255/
https://pubmed.ncbi.nlm.nih.gov/35275255/
https://pubmed.ncbi.nlm.nih.gov/35275255/
https://www.proquest.com/openview/f00c182e3e2174075605996e8fdb921d/1?pq-origsite=gscholar&cbl=60277
https://www.proquest.com/openview/f00c182e3e2174075605996e8fdb921d/1?pq-origsite=gscholar&cbl=60277
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1143233?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


[proquest.com]

12. researchgate.net [researchgate.net]

13. go.drugbank.com [go.drugbank.com]

To cite this document: BenchChem. [Cinnamylpiperazine Hydrochloride: A Technical
Overview of its Structure, Synthesis, and Biological Activity]. BenchChem, [2025]. [Online
PDF]. Available at: [https://www.benchchem.com/product/b1143233#cinnamyl-piperazine-
hydrochloride-chemical-structure-and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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